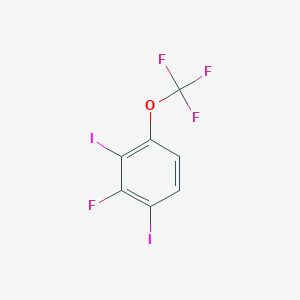
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene: is an organic compound with the molecular formula C7H2F4I2O and a molecular weight of 431.89 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a fluorine atom replaces a leaving group on a benzene ring . The reaction typically requires reagents such as hydrogen fluoride/pyridine or tetrabutylammonium dihydrogen trifluoride . The reaction conditions often include controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other nucleophiles such as or .
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The iodine atoms can be reduced to form and other products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like or in solvents such as .
Oxidation Reactions: Oxidizing agents like or .
Reduction Reactions: Reducing agents like or .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluoroaniline derivatives , while oxidation reactions can produce fluorinated benzoic acids .
Scientific Research Applications
1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution reactions. The trifluoromethoxy group enhances the compound’s lipophilicity and stability , making it more effective in various applications .
Comparison with Similar Compounds
- 2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene
- 1-Fluoro-3-(trifluoromethoxy)benzene
- 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene
Comparison: 1,3-Diiodo-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of two iodine atoms, which can be selectively substituted in various reactions. This makes it a versatile intermediate in organic synthesis compared to similar compounds that may have only one iodine atom or different substituents .
Properties
Molecular Formula |
C7H2F4I2O |
|---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-5-3(12)1-2-4(6(5)13)14-7(9,10)11/h1-2H |
InChI Key |
WFGOURJNLGCCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















